molecular formula C7H7BrO2 B100436 4-Bromo-5-methylbenzene-1,2-diol CAS No. 18863-72-4

4-Bromo-5-methylbenzene-1,2-diol

Cat. No. B100436
CAS RN: 18863-72-4
M. Wt: 203.03 g/mol
InChI Key: UJOPSAXOAYKHTR-UHFFFAOYSA-N
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Patent
US07576088B2

Procedure details

To a solution of homoveratrole (136.4 g, 1.1 mol) in chloroform (1.2 L) and dichloromethane (300 mL) was slowly added a solution of bromine (66 mL, 1.28 mol, 1.2 eq.) in carbon tetrachloride (250 mL). After 5 hours the reaction mixture was neutralized to pH7 with an aqueous solution of sodium hydroxide and the aqueous layer was extracted with chloroform. The combined organic layer was dried over sodium sulfate, filtered, and the volatiles were removed in vacuo, affording the title compound as a light brown solid, m.p.: 92-98° C.
Quantity
136.4 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([O:10]C)[CH:3]=1.[Br:12]Br.[OH-].[Na+]>C(Cl)(Cl)Cl.ClCCl.C(Cl)(Cl)(Cl)Cl>[Br:12][C:7]1[CH:6]=[C:5]([OH:8])[C:4](=[CH:3][C:2]=1[CH3:1])[OH:10] |f:2.3|

Inputs

Step One
Name
Quantity
136.4 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)OC)OC
Name
Quantity
66 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(O)=CC1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.